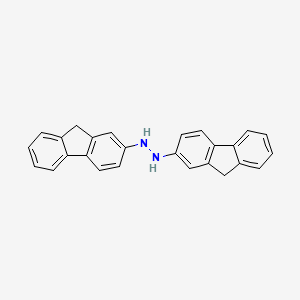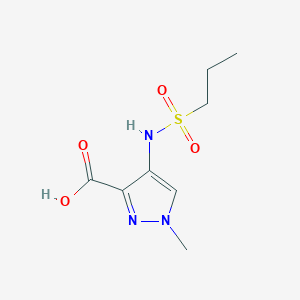
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
The synthesis of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield and purity, making the process suitable for industrial production.
Analyse Des Réactions Chimiques
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
Applications De Recherche Scientifique
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Another related compound with variations in the ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific sulfonylamino group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3O4S |
|---|---|
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
1-methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O4S/c1-3-4-16(14,15)10-6-5-11(2)9-7(6)8(12)13/h5,10H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
BSDINXXRVLWLRV-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=CN(N=C1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


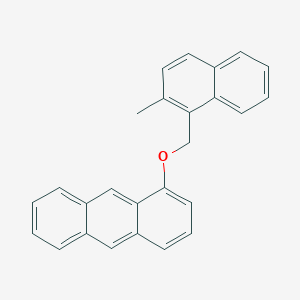
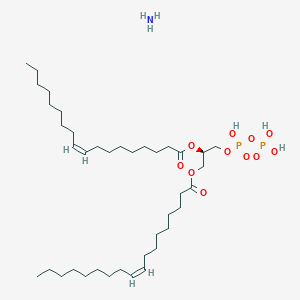
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
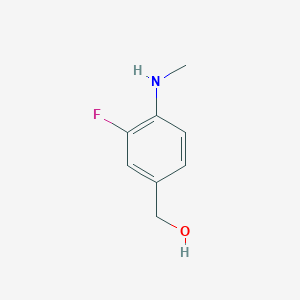
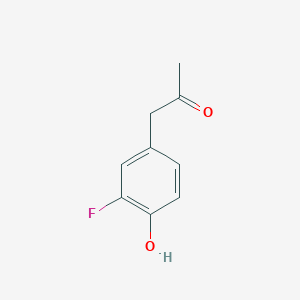

![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



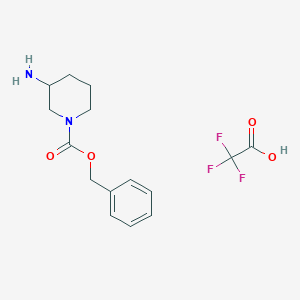
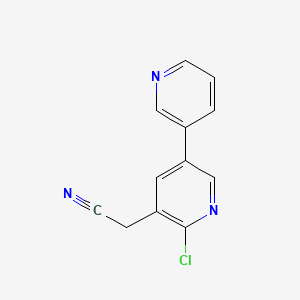
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
